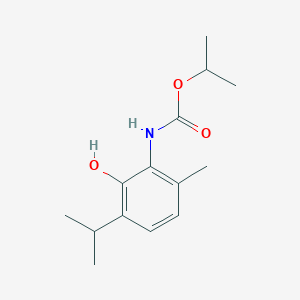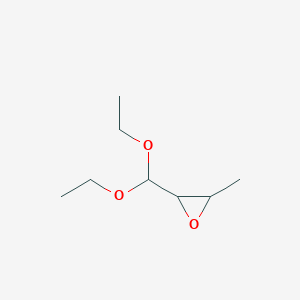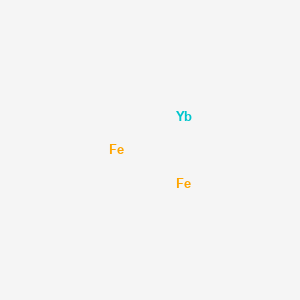
Iron;ytterbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;ytterbium is a compound that combines the properties of iron and ytterbium. Ytterbium is a rare earth element, classified as a lanthanide, and is known for its unique magnetic and optical properties . Iron, on the other hand, is a well-known transition metal with significant applications in various industries. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
Métodos De Preparación
The preparation of iron;ytterbium compounds can be achieved through several methods. One common method is the anion-exchange resin coprecipitation of iron (III) and ytterbium, followed by annealing at high temperatures . This method involves the use of anion-exchange resins to coprecipitate iron and ytterbium ions, which are then subjected to heat treatment to form the desired compound. Another method involves solid-phase synthesis, where precursor oxide powders are milled and then annealed at high temperatures . This method is commonly used for large-scale production of rare-earth ferrite garnets.
Análisis De Reacciones Químicas
Iron;ytterbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ytterbium can react with water to form ytterbium (III) hydroxide and hydrogen gas . In the presence of oxygen, ytterbium forms ytterbium (III) oxide . Iron, being a transition metal, can participate in redox reactions, forming various oxidation states. The combination of iron and ytterbium in a compound can result in unique reaction pathways and products, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Iron;ytterbium compounds have a wide range of scientific research applications. In chemistry, they are used in the synthesis of novel materials with unique magnetic and optical properties . In biology and medicine, ytterbium compounds are being explored for their potential use in imaging and diagnostic applications . In industry, this compound compounds are used in the production of high-frequency soft magnetic ferrite materials, which are essential components in various electronic devices . Additionally, these compounds are used in magneto-optical applications, such as lasers and microwave technologies .
Mecanismo De Acción
The mechanism of action of iron;ytterbium compounds is primarily based on their magnetic and optical properties. Ytterbium, being a lanthanide, exhibits unique electronic configurations that result in specific magnetic and optical behaviors . When combined with iron, these properties are enhanced, leading to compounds with high magnetic susceptibility and optical activity. The molecular targets and pathways involved in the action of these compounds depend on their specific application, such as in magnetic resonance imaging or magneto-optical devices.
Comparación Con Compuestos Similares
Iron;ytterbium compounds can be compared with other rare-earth ferrite garnets, such as yttrium iron garnet (YIG) and gadolinium iron garnet (GIG). These compounds share similar magnetic and optical properties but differ in their specific electronic configurations and resulting behaviors . For example, yttrium iron garnet is known for its low dielectric losses and high Faraday rotation, making it suitable for magneto-optical applications . Gadolinium iron garnet, on the other hand, exhibits high magnetic susceptibility and is used in various magnetic devices . The uniqueness of this compound compounds lies in their specific combination of iron and ytterbium, resulting in distinct magnetic and optical properties that are useful in a wide range of applications.
Propiedades
Número CAS |
12776-58-8 |
|---|---|
Fórmula molecular |
Fe2Yb |
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
iron;ytterbium |
InChI |
InChI=1S/2Fe.Yb |
Clave InChI |
ABPRWVVTGUPCIJ-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


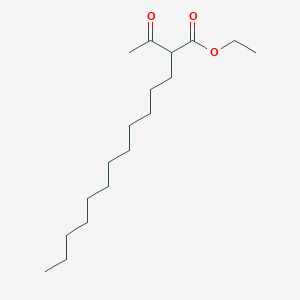
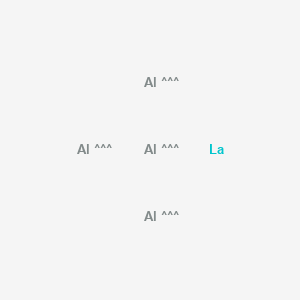
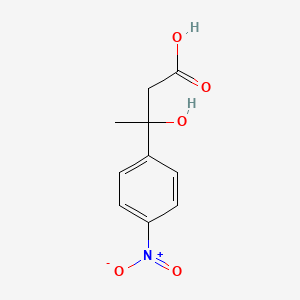
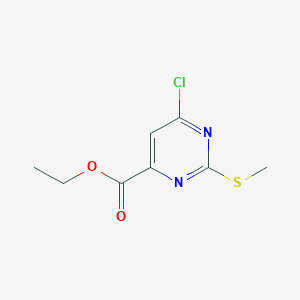
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
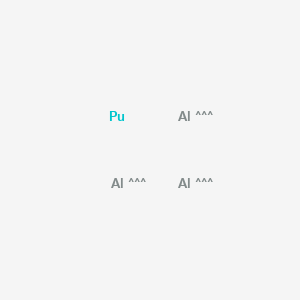
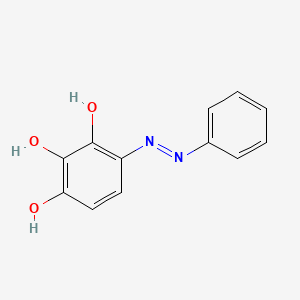
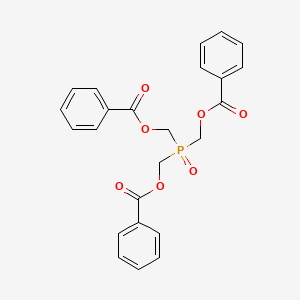
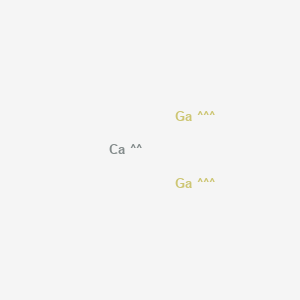
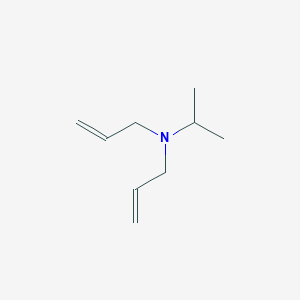
![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
